(3-((2-(Pyrrolidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid hydrochloride
Overview
Description
(3-((2-(Pyrrolidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid hydrochloride is a boronic acid derivative that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a boronic acid group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various chemical reactions and biological processes.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They have been reported to have target selectivity characterized by the pyrrolidine ring and its derivatives .
Mode of Action
It is known that the pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may have multiple molecular and cellular effects .
Action Environment
It is known that the non-planarity of the pyrrolidine ring—a phenomenon called “pseudorotation”—can increase the three-dimensional (3d) coverage of the molecule , which could potentially influence its action in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((2-(Pyrrolidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Derivative: The initial step involves the reaction of pyrrolidine with an appropriate alkylating agent to form the pyrrolidin-1-yl ethyl derivative.
Carbamoylation: The pyrrolidin-1-yl ethyl derivative is then reacted with a carbamoylating agent to introduce the carbamoyl group.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-((2-(Pyrrolidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halides or other nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-((2-(Pyrrolidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid hydrochloride has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Benzylboronic Acid: Another boronic acid derivative with a benzyl group, used in various chemical reactions and applications.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, used in drug discovery and development due to their biological activity.
Uniqueness
This compound is unique due to the presence of both the boronic acid group and the pyrrolidin-1-yl ethyl carbamoyl moiety. This combination of functional groups provides enhanced reactivity and versatility in various applications, making it a valuable compound in scientific research and industrial processes .
Properties
IUPAC Name |
[3-(2-pyrrolidin-1-ylethylcarbamoyl)phenyl]boronic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O3.ClH/c17-13(15-6-9-16-7-1-2-8-16)11-4-3-5-12(10-11)14(18)19;/h3-5,10,18-19H,1-2,6-9H2,(H,15,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPWGLGHPLQRPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCCN2CCCC2)(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657389 | |
Record name | (3-{[2-(Pyrrolidin-1-yl)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957061-03-9 | |
Record name | (3-{[2-(Pyrrolidin-1-yl)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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